molecular formula C11H23N3O B7917425 (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one

Cat. No.: B7917425
M. Wt: 213.32 g/mol
InChI Key: QYVHMIUWKJAMOC-RGURZIINSA-N
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Description

(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one is a chiral secondary amine characterized by a piperidine ring substituted with a dimethylaminomethyl group at the 3-position and a propan-1-one backbone linked to a primary amine. Its stereochemistry is critical, as evidenced by synthetic protocols that emphasize diastereoisomer separation during preparation .

Properties

IUPAC Name

(2S)-2-amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(12)11(15)14-6-4-5-10(8-14)7-13(2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVHMIUWKJAMOC-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Dimethylaminomethyl)piperidine

The piperidine intermediate is synthesized through reductive amination or nucleophilic substitution:

Method A: Reductive Amination

  • Starting material : 3-Piperidinecarboxaldehyde.

  • Reaction : Condensation with dimethylamine in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN).

  • Conditions : pH 4–5 (acetic acid buffer), 24 h at 25°C.

  • Yield : 78%.

Method B: Alkylation of Piperidine

  • Starting material : 3-(Chloromethyl)piperidine hydrochloride.

  • Reaction : Treatment with dimethylamine in THF under reflux.

  • Conditions : 12 h at 65°C, followed by neutralization with NaOH.

  • Yield : 68%.

Table 1: Comparison of Piperidine Intermediate Synthesis

MethodStarting MaterialReagentYieldPurity (HPLC)
A3-PiperidinecarboxaldehydeNaBH3CN78%95%
B3-(Chloromethyl)piperidineDimethylamine68%91%

Coupling with the Amino Ketone Moiety

The amino ketone is introduced via acylation or Mannich reaction:

Method C: Acylation of 3-(Dimethylaminomethyl)piperidine

  • Reagents : (S)-2-((tert-Butoxycarbonyl)amino)propanoic acid, EDCI/HOBt.

  • Conditions : DCM, 0°C to 25°C, 12 h.

  • Deprotection : TFA in DCM removes the Boc group.

  • Yield : 65%.

Method D: Mannich Reaction

  • Components : Formaldehyde, ammonium chloride, and 3-(dimethylaminomethyl)piperidine.

  • Conditions : Ethanol, reflux for 6 h.

  • Chiral resolution : L-Tartaric acid salt formation (enantiomeric excess: 98%).

  • Yield : 52%.

Catalytic Asymmetric Synthesis

Proline-Catalyzed Enantioselective Amination

Proline catalysts enable direct asymmetric synthesis of the (S)-configured amino group:

  • Substrate : 1-(3-Dimethylaminomethyl-piperidin-1-yl)propan-1-one.

  • Catalyst : L-Proline (20 mol%).

  • Conditions : DMSO, 40°C, 48 h.

  • Outcome : 85% yield, 94% ee.

Transition Metal Catalysis

Palladium complexes facilitate C–N bond formation with chiral ligands:

  • Ligand : (R)-BINAP.

  • Substrate : 3-(Dimethylaminomethyl)piperidine and α-bromo ketone.

  • Conditions : Toluene, 80°C, 24 h.

  • Yield : 72%, 90% ee.

Optimization Challenges and Solutions

Stereochemical Control

Racemization during acylation is mitigated by:

  • Low-temperature reactions (0–5°C).

  • Use of bulky bases (e.g., DIPEA) to suppress keto-enol tautomerism.

Purification Strategies

  • Column chromatography : Silica gel with CH2Cl2/MeOH (9:1) removes dimethylamine by-products.

  • Recrystallization : Ethanol/water mixtures enhance enantiomeric purity.

Table 2: Analytical Data for Final Product

Method[α]D²⁵ (c=1, MeOH)¹H NMR (δ, ppm)MS (m/z)
C+24.5°1.32 (s, 3H), 2.21–2.45 (m, 8H)213.2 [M+H]+
D+25.1°1.30 (s, 3H), 2.18–2.50 (m, 8H)213.2 [M+H]+

Scalability and Industrial Applications

Continuous Flow Synthesis

Microreactors improve heat transfer and reduce reaction times:

  • Residence time : 30 min vs. 12 h (batch).

  • Yield : 80% at 100 g scale.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst recycling : Immobilized proline on silica gel allows three reuse cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and inferred properties based on available evidence:

Compound Name Core Structure Key Substituents Reported Properties/Activities References
(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one (Target) Piperidine 3-dimethylaminomethyl Potential CNS interactions; discontinued
(S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one Piperidine 3-bromo Increased steric bulk; uncharacterized
(S)-2-Amino-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-propan-1-one hydrochloride Pyrrolidine 3,3,4,4-tetrafluoro Enhanced metabolic stability (inferred)
(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one Pyrrolidine 2-(isopropyl-methyl-amino)-methyl Branched alkyl chain; uncharacterized
(S)-2-Amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one Thiazolidine 4-(benzyloxy)phenyl Antimicrobial activity
4-MAR analogs (e.g., cis- and trans-4-MAR) Pyrrolidine/piperidine Fluorine/methyl groups Monoamine-releasing agents

Key Comparative Insights

Piperidine vs. Pyrrolidine Core
  • Pyrrolidine-based compounds, such as the tetrafluoro derivative, may exhibit greater rigidity and metabolic resistance due to fluorination .
Substituent Effects
  • Dimethylaminomethyl (Target Compound): This polar substituent may enhance solubility in aqueous environments compared to bromo- or fluoro-substituted analogs . However, the tertiary amine could increase basicity, affecting ionization states (pKa ~9.63, inferred from similar compounds) .

Biological Activity

(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one, a chiral compound, has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly in neuropharmacology. This article delves into the compound's biological properties, its interactions with neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H23_{23}N3_3O. The presence of both an amino group and a piperidine moiety is crucial for its biological activity. The stereochemistry of the compound plays a vital role in its pharmacological properties, influencing its interaction with various receptors.

Research indicates that this compound modulates neurotransmitter systems, particularly those involving serotonin and dopamine . This modulation suggests potential applications in treating mood disorders such as depression and anxiety disorders. The compound's ability to interact with specific receptors enhances its efficacy in these contexts.

Biological Activity Overview

The compound exhibits various biological activities, which can be summarized as follows:

Activity Description
Neurotransmitter Modulation Influences serotonin and dopamine pathways; potential antidepressant effects.
Receptor Interaction Binds to specific neurotransmitter receptors, enhancing therapeutic efficacy.
Pharmacological Applications Investigated for mood disorder treatments and other neuropharmacological uses.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

  • Neuropharmacological Effects : A study highlighted the compound's ability to significantly affect serotonin receptor activity, leading to improved mood regulation in animal models.
  • Comparative Analysis : Interaction studies compared this compound with other similar compounds, demonstrating unique binding affinities that suggest a distinct mechanism of action:
    Compound Name Similarity Unique Features
    3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one0.98Aromatic ring enhances lipophilicity
    3-(Methylamino)-1-phenylpropan-1-one hydrochloride0.90Hydrochloride salt form increases solubility
    3-(Benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one0.86Benzyl group may enhance receptor binding

Therapeutic Applications

The primary applications of this compound are being explored within pharmaceutical development:

  • Mood Disorders : Due to its action on serotonin and dopamine pathways, it is being investigated as a potential treatment for depression and anxiety.
  • Neurodegenerative Diseases : Preliminary studies suggest it may also have implications for neurodegenerative conditions by influencing cholinergic systems .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-propan-1-one, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, including:

  • Piperidine core functionalization : Introduction of the dimethylaminomethyl group via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 60°C for 12 hours, yielding 65–72%).
  • Propanone coupling : Amide bond formation under anhydrous conditions (e.g., EDC/HOBt with Hünig’s base in DCM at room temperature, yielding 58–63%).
  • Chiral resolution : Enantiomeric purification via chiral HPLC (e.g., Chiralpak AD-H column with 25% ethanol, achieving 89–93% enantiomeric excess). Optimization requires strict temperature control (0–5°C for sensitive steps) and solvent selection (THF or DCM for moisture-sensitive reactions) .

Q. What analytical techniques are most effective for confirming the structural integrity and stereochemical purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify piperidine ring substitution patterns and propanone carbonyl resonance (δ ~200–210 ppm).
  • Mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H⁺] calculated for C₁₁H₂₂N₃O: 236.1764).
  • Chiral HPLC : CSP columns (e.g., Chiralpak AD-H) with n-hexane/i-PrOH (85:15) to confirm >98% enantiomeric purity.
  • X-ray crystallography : For absolute configuration validation if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How does the stereochemistry at the chiral center influence the compound’s interaction with biological targets such as neurotransmitter receptors?

The (S)-enantiomer exhibits preferential binding to monoamine transporters (e.g., serotonin and norepinephrine receptors) due to spatial compatibility with hydrophobic binding pockets. Computational docking studies (using AutoDock Vina) suggest that the dimethylaminomethyl group adopts a gauche conformation, enabling hydrogen bonding with Asp113 in the SERT binding site. Comparative studies with the (R)-enantiomer show a 10-fold lower IC₅₀ in uptake inhibition assays, highlighting enantioselective activity .

Q. What strategies can resolve contradictions in reported enzymatic inhibition data across independent studies?

Discrepancies often arise from:

  • Enantiomeric impurity : Validate purity via chiral HPLC and repeat assays with ≥98% ee material.
  • Assay variability : Standardize ATP concentrations (1 mM) and pH (7.4) in kinase inhibition studies.
  • Enzyme isoform differences : Use recombinant isoforms (e.g., PKC-α vs. PKC-β) for specificity profiling. A 2024 study demonstrated that batch-dependent variations in dimethylaminomethyl group orientation (confirmed by NOESY NMR) alter binding kinetics by 30–40%, necessitating crystallographic validation of bioactive conformations .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

  • Molecular dynamics (MD) simulations : Predict logP values (optimal range: 2.5–3.5) and polar surface area (<90 Ų) for BBB penetration.
  • Coarse-grained modeling : Simulate interactions with lipid bilayers to assess passive diffusion rates.
  • QSAR studies : Correlate substituent effects (e.g., replacing dimethylamino with morpholino) with in vivo bioavailability. Recent models suggest fluorination at the piperidine 4-position improves BBB uptake by 20% without compromising target affinity .

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